molecular formula C15H21NO B2943142 N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1156988-58-7

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2943142
CAS No.: 1156988-58-7
M. Wt: 231.339
InChI Key: CSKMMMCBFDVUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: is a synthetic organic compound belonging to the class of benzoxepines. This compound features a cyclopropyl group, two methyl groups, and an amine group attached to a tetrahydrobenzoxepin ring system. Its unique structure makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple steps:

    Formation of the Benzoxepin Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Methylation: The methyl groups are introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzoxepin ring or the amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its amine group allows for the formation of hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules.

Medicine

In medicine, this compound may serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The cyclopropyl and methyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Similar structure but with a hydroxyl group instead of an amine.

    N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-carboxamide: Similar structure but with a carboxamide group instead of an amine.

    N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness

The uniqueness of N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the amine group allows for versatile chemical modifications and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopropyl-8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-10-5-8-13-14(16-12-6-7-12)4-3-9-17-15(13)11(10)2/h5,8,12,14,16H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMMMCBFDVUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCCO2)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.